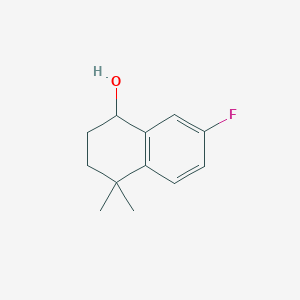
7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol is a fluorinated organic compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of a fluorine atom at the 7th position and two methyl groups at the 4th position on the tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-fluoro-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The choice of solvents, catalysts, and reaction conditions are tailored to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Reduction: The compound can be further reduced to form different derivatives depending on the reducing agents used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of 7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one
Reduction: Formation of various reduced derivatives
Substitution: Formation of substituted tetrahydronaphthalenes
Scientific Research Applications
7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and fluorine atom play crucial roles in its reactivity and binding affinity to various receptors and enzymes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one
- (1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol
Uniqueness
7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both a fluorine atom and two methyl groups on the tetrahydronaphthalene ring system. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H15FO |
|---|---|
Molecular Weight |
194.24 g/mol |
IUPAC Name |
7-fluoro-4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C12H15FO/c1-12(2)6-5-11(14)9-7-8(13)3-4-10(9)12/h3-4,7,11,14H,5-6H2,1-2H3 |
InChI Key |
WPYVOTSTLOURJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)F)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















